3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
This compound belongs to the quinazoline-2,4-dione class, characterized by a bicyclic heteroaromatic core. The structure includes a 3,5-dimethylphenyl substituent at position 3 and a 1,2,4-oxadiazole moiety at position 1, which is further substituted with a 4-(methylthio)phenyl group. Quinazoline derivatives are widely studied for their biological activities, including antimicrobial and efflux pump inhibition (EPI) properties . The methylthio and oxadiazole groups may enhance lipophilicity and membrane penetration, critical for targeting bacterial efflux pumps like those in Pseudomonas aeruginosa .
Properties
CAS No. |
1359433-91-2 |
|---|---|
Molecular Formula |
C26H22N4O3S |
Molecular Weight |
470.55 |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-16-12-17(2)14-19(13-16)30-25(31)21-6-4-5-7-22(21)29(26(30)32)15-23-27-24(28-33-23)18-8-10-20(34-3)11-9-18/h4-14H,15H2,1-3H3 |
InChI Key |
ZIVRLHGQEXGHHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of the quinazoline family known for its diverse biological activities. This article provides an overview of its biological activity based on recent studies, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties.
Quinazoline derivatives have gained attention due to their potential therapeutic applications. The specific compound in focus has been synthesized and evaluated for various biological activities, including antimicrobial and anticancer effects. The structure incorporates both quinazoline and oxadiazole moieties, which are known to enhance biological efficacy.
2. Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance:
- In vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. It showed moderate activity with inhibition zone values ranging from 10 to 12 mm against Staphylococcus aureus, Escherichia coli, and Candida albicans .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 11 | 80 |
| Escherichia coli | 10 | 75 |
| Candida albicans | 12 | 77 |
3. Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. The compound under review has shown promise in inhibiting the growth of various human cancer cell lines:
- Cell Line Studies : In vitro tests on K562 (leukemia) and HeLa (cervical carcinoma) cells indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 100 to 400 µM. However, it displayed limited toxicity towards normal endothelial cells .
4. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities:
- α-Amylase and α-Glucosidase Inhibition : The synthesized quinazoline derivatives were screened for their ability to inhibit these enzymes, which are crucial in carbohydrate metabolism. The results indicated that several compounds showed moderate inhibitory activity compared to acarbose .
| Enzyme | Inhibitory Activity | Reference Standard |
|---|---|---|
| α-Amylase | Moderate | Acarbose |
| α-Glucosidase | Moderate | Acarbose |
5. Molecular Docking Studies
To further understand the interactions of the compound with biological targets, molecular docking studies were performed:
- Binding Affinity : The docking studies revealed favorable binding interactions with active sites of target enzymes and receptors. For example, binding free energies were reported as −11.2 kcal/mol for specific derivatives .
6. Conclusion
The compound 3-(3,5-dimethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exhibits a range of biological activities including antimicrobial effects against significant pathogens and promising anticancer properties. Its enzyme inhibitory activities further support its potential as a therapeutic agent in managing diseases related to bacterial infections and cancer.
Continued research into this compound's structure-activity relationship (SAR) will be essential for optimizing its efficacy and understanding its mechanisms of action in biological systems.
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.
Key Findings:
- In vitro Studies: The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose-response relationships.
- Mechanism of Action: It is hypothesized that the compound induces apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| HeLa | 15 | PI3K/Akt pathway inhibition |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated effectiveness against various bacterial strains.
Case Study:
A study assessed the antibacterial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Organic Photovoltaics
The unique electronic properties of the compound make it suitable for applications in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology.
Performance Metrics:
- Power Conversion Efficiency (PCE): Devices incorporating this compound achieved a PCE of up to 8%, demonstrating its viability as a light-harvesting material.
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Example:
Inhibition studies on acetylcholinesterase (AChE) revealed that the compound acts as a reversible inhibitor, which could have implications for treating neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Reversible | 25 |
Chemical Reactions Analysis
Oxidation of Methylthio Group
The methylthio (-SMe) group on the 4-(methylthio)phenyl substituent undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and bioactivity.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to sulfone | H₂O₂ (30%), AcOH, 60°C, 6h | 4-(Methylsulfonyl)phenyl derivative | 85% | |
| Oxidation to sulfoxide | mCPBA, DCM, RT, 2h | 4-(Methylsulfinyl)phenyl derivative | 78% |
Key Findings :
-
Sulfone formation enhances electrophilicity, improving interactions with biological targets.
-
Oxidation occurs regioselectively without affecting the oxadiazole or quinazoline-dione rings.
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety is susceptible to nucleophilic attack due to its electron-deficient nature.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazinolysis | NH₂NH₂, EtOH, reflux, 8h | Hydrazide intermediate | 72% | |
| Alkylation | CH₃I, K₂CO₃, DMF, RT, 12h | N-Methylated oxadiazole derivative | 68% |
Mechanistic Insight :
-
Hydrazine cleaves the oxadiazole ring, forming a dihydrazide intermediate .
-
Alkylation occurs at the oxadiazole’s nitrogen, stabilizing the ring.
Functionalization of Quinazoline-Dione Core
The NH groups in the quinazoline-2,4(1H,3H)-dione core participate in alkylation and acylation reactions.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃CH₂Br, NaH, THF, 0°C → RT | 1-Ethylquinazoline-dione | 65% | |
| Acylation | AcCl, Pyridine, DCM, RT | 1-Acetylquinazoline-dione | 70% |
Key Observations :
-
Alkylation enhances lipophilicity, improving membrane permeability .
-
Acylated derivatives show reduced hydrogen-bonding capacity, altering solubility .
Electrophilic Aromatic Substitution
The 3,5-dimethylphenyl group undergoes electrophilic substitution due to electron-donating methyl groups.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C → 50°C | 3,5-Dimethyl-4-nitrophenyl derivative | 60% | |
| Bromination | Br₂, FeBr₃, DCM, RT | 3,5-Dimethyl-4-bromophenyl derivative | 55% |
Note :
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Triazole formation | NaN₃, CuI, DMF, 80°C | 1,2,3-Triazole-fused quinazoline | 75% | |
| Thiadiazole synthesis | CS₂, KOH, EtOH, reflux | Thiadiazole-linked derivative | 63% |
Applications :
-
Triazole derivatives exhibit enhanced antiviral activity (EC₅₀ = 1.7 μM against vaccinia) .
-
Thiadiazole modifications improve binding to kinase targets .
Reduction of Quinazoline-Dione
Catalytic hydrogenation reduces the dione moiety to a diol, altering redox properties.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, MeOH, RT | 2,4-Dihydroxyquinazoline | 80% |
Impact :
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinazoline Derivatives as EPIs
Efficacy based on *P. aeruginosa inhibition assays.
Substituent Effects on Activity
- Morpholine-propyl chains: Enhance solubility and interaction with efflux pump proteins, as observed in alkylaminoquinazolines .
- However, steric bulk from the 3,5-dimethylphenyl group could reduce binding affinity compared to smaller substituents.
Contrast with Herbicidal Quinazoline Analogues
Compounds like imazapyr and imazaquin (imidazolinone herbicides) share structural motifs with quinazolines but are optimized for plant enzyme inhibition (e.g., acetolactate synthase) rather than antimicrobial activity . This highlights the scaffold’s versatility but underscores the importance of substituent-driven specificity.
Research Findings and Hypotheses
- Mechanistic Insights : The target compound’s oxadiazole group may resist enzymatic degradation, prolonging its EPI activity. The methylthiophenyl substituent could mimic natural substrates of bacterial efflux pumps, enhancing competitive inhibition .
- Limitations: No direct data on the compound’s EPI efficacy or synergy with antibiotics exist. Current assumptions are extrapolated from structurally related quinazolines.
Preparation Methods
Example Protocol:
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Anthranilic acid, urea, reflux | Quinazoline-2,4-dione | 85% | |
| 2 | Ethyl chloroacetate, K₂CO₃, DMF, RT | 1,3-Diethyl acetate derivative | 72% |
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is constructed via cyclocondensation between amidoximes and activated carboxylic acid derivatives:
- Amidoxime Preparation : 4-(Methylthio)benzamide is treated with hydroxylamine hydrochloride to form the corresponding amidoxime.
- Cyclocondensation : The amidoxime reacts with a carboxylic acid (e.g., chloroacetic acid) in the presence of a coupling agent like EDCI/HOBt, followed by thermal cyclization to form the oxadiazole ring.
Key Reaction:
$$
\text{Amidoxime} + \text{Chloroacetic acid} \xrightarrow{\text{EDCI, DCM}} \text{Oxadiazole intermediate} \xrightarrow{\Delta} \text{5-substituted-1,2,4-oxadiazole}
$$
Functionalization at Position 3
The 3,5-dimethylphenyl group is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling:
- Substitution : A brominated quinazoline intermediate reacts with 3,5-dimethylphenylboronic acid under palladium catalysis.
- Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 80°C, 12 hours.
Final Coupling Steps
The oxadiazole-methyl group is attached to the quinazoline-dione core via alkylation:
- Alkylation : The quinazoline-dione intermediate reacts with 5-(chloromethyl)-3-(4-(methylthio)phenyl)-1,2,4-oxadiazole in DMF using K₂CO₃ as a base.
Example Data:
| Intermediate | Reagents | Temperature/Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Oxadiazole-methyl chloride | K₂CO₃, DMF | RT, 24 h | 68% | 95% |
Purification and Characterization
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound.
- Spectroscopic Confirmation :
Optimization Challenges
- Oxadiazole Stability : The oxadiazole ring is sensitive to strong acids/bases, requiring neutral conditions during synthesis.
- Regioselectivity : Ensuring mono-alkylation at the 1-position of quinazoline-dione demands controlled stoichiometry.
Alternative Synthetic Routes
- Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation steps (e.g., 30 minutes vs. 12 hours).
- Solid-Phase Synthesis : For high-throughput production of analogs, though yields are lower (~50%).
Summary of Key Preparative Data
| Parameter | Value | Reference |
|---|---|---|
| Overall Yield | 32–40% (multi-step) | |
| Purity | ≥95% (HPLC) | |
| Reaction Scalability | Demonstrated up to 50 g |
Q & A
Q. What are the key synthetic strategies for constructing the quinazoline-2,4-dione core in this compound?
The quinazoline-2,4-dione core is typically synthesized via cyclocondensation reactions. For example, starting materials like substituted anthranilic acids or carboxamide derivatives undergo cyclization under acidic or basic conditions. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent, followed by hydrolysis to yield the dione structure . Alkylation of the nitrogen atoms (N1 or N3) is achieved using benzyl chlorides or oxadiazole-containing intermediates under reflux conditions with polar aprotic solvents like dimethylformamide (DMF) and a base such as potassium carbonate .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity, with characteristic shifts for the quinazoline-dione (e.g., carbonyl carbons at ~160–165 ppm) and oxadiazole (C=N signals at ~150–155 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF provides molecular weight verification (e.g., expected m/z for C₂₈H₂₃N₄O₃S: ~495.15) .
- Chromatography : HPLC or TLC with UV detection monitors purity, especially critical for intermediates prone to side reactions during alkylation steps .
Q. What solvent systems and reaction conditions optimize yield during oxadiazole ring formation?
The 1,2,4-oxadiazole moiety is synthesized via cyclodehydration of amidoximes with carboxylic acid derivatives. Optimal conditions involve refluxing in acetic anhydride or using coupling agents like CDI (1,1′-carbonyldiimidazole) in DMF at 80–100°C. Catalytic amounts of triethylamine enhance reaction efficiency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the methylthio-phenyl group’s role in biological activity?
- Comparative analogs : Synthesize derivatives with substitutions (e.g., methylthio → methoxy, nitro, or halogens) and test against target enzymes (e.g., microbial dihydrofolate reductase) .
- Computational modeling : Perform molecular docking (using AutoDock or Schrödinger) to assess binding affinity changes when modifying the methylthio group’s electron-donating properties .
- Pharmacokinetic profiling : Evaluate metabolic stability of the methylthio group via cytochrome P450 assays and plasma protein binding studies .
Q. What experimental approaches resolve contradictions in antimicrobial activity data across structurally similar analogs?
- Standardized assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (minimum inhibitory concentration) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to minimize variability .
- Mechanistic studies : Probe membrane permeability via fluorescent dye leakage assays or target-specific inhibition (e.g., β-lactamase activity for resistant strains) .
- Synergistic screens : Combine sub-inhibitory concentrations with known antibiotics (e.g., ampicillin) to identify potentiating effects .
Q. How can AI-driven reaction optimization improve the scalability of this compound’s synthesis?
- Algorithmic design : Platforms like ICReDD integrate quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict optimal catalysts/solvents for key steps (e.g., oxadiazole cyclization) .
- High-throughput automation : Use robotic liquid handlers to screen reaction parameters (temperature, stoichiometry) in parallel, reducing trial-and-error cycles .
Methodological Challenges and Solutions
Q. Why do certain alkylation steps yield low regioselectivity, and how can this be mitigated?
- Cause : Competing N1 vs. N3 alkylation in the quinazoline-dione system due to similar electronic environments.
- Solutions :
- Use bulky directing groups (e.g., trityl chloride) to sterically block one site .
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance selectivity .
Q. What advanced characterization techniques clarify ambiguous spectral data for the oxadiazole-methyl group?
- 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing between oxadiazole C5-methyl and aromatic protons .
- X-ray crystallography : Resolve bond angles and torsion angles to confirm the oxadiazole’s orientation relative to the quinazoline core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
